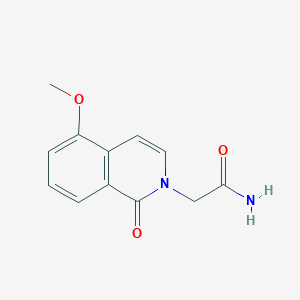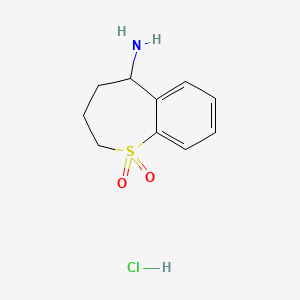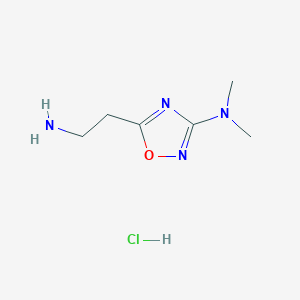
3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (3MTN) is a natural product that has been studied extensively in the scientific community due to its wide range of applications. 3MTN is a versatile compound that has been used in the synthesis of various molecules, as a medicine, and as a reagent for the production of other molecules.
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
- The compound is a key intermediate in the stereoselective synthesis of nature-identical compounds, exemplified by the synthesis of (−)-(S,S)-7-hydroxycalamenal in high enantiomeric purity. This process involves catalytic enantioselective hydrogenation using chiral Ru complexes and induced crystallization for optical purity enhancement (Benincori et al., 2005).
- It serves as a precursor for biologically active compounds, like dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing its importance in drug development (Öztaşkın, Göksu & SeÇen, 2011).
- Its derivatives are used in the synthesis of 5-hydroxytryptamine receptor agonists, highlighting its role in the development of neurotransmitter-related drugs (Orsini, Sello, Travaini & Gennaro, 2002).
Material Science and Organic Chemistry
- It finds application in the synthesis of organic photovoltaic cells, demonstrating its potential in renewable energy technologies (Lee et al., 2008).
- The compound is involved in the preparation of π-conjugated polymers, indicating its utility in the development of advanced materials with unique optical and electronic properties (Kubo et al., 2005).
- Its derivatives are synthesized for studying molecular electrostatic potential (MESP), non-linear optical (NLO) properties, and UV-VIS spectroscopy, contributing to the understanding of molecular dynamics and structure-property relationships (Arivazhagan, Kavitha & Subhasini, 2014).
Propriétés
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYTUGHWZINMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)
![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)




![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)




